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molecular formula C13H17BrN2O2 B8475069 ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate

ethyl 1-[(2-amino-5-bromoanilino)methyl]cyclopropane-1-carboxylate

Cat. No. B8475069
M. Wt: 313.19 g/mol
InChI Key: YVQZEYUAHDFTCV-UHFFFAOYSA-N
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Patent
US09422292B2

Procedure details

Iron powder (448 mg, 8.0 mmol) was added to a mixture of ethyl 1-((5-bromo-2-nitrophenylamino)methyl)cyclopropanecarboxylate (684 mg, 2.0 mmol), ammonium chloride aqueous (6 mL) and ethanol (20 mL). The reaction was heated to 70° C. and maintained at the 70° C. for 2 hours. The mixture solution was filtered. The filtrate was evaporated, diluted with water (100 mL), extracted with ethyl acetate (100 mL), and dried by sodium sulfate. The mixture was filtered. The filtrate was concentrated and purified by column chromatography (silica gel, petroleum ether/ethyl acetate=5:1) to give ethyl 1-((2-amino-5-bromophenylamino)methyl)cyclopropanecarboxylate (474 mg, 76%) as off-white solid.
Quantity
684 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
448 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N+:18]([O-])=O)=[C:6]([NH:8][CH2:9][C:10]2([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:12][CH2:11]2)[CH:7]=1.[Cl-].[NH4+]>[Fe].C(O)C>[NH2:18][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][C:6]=1[NH:8][CH2:9][C:10]1([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:11][CH2:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
684 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C1)NCC1(CC1)C(=O)OCC)[N+](=O)[O-]
Name
Quantity
6 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
448 mg
Type
catalyst
Smiles
[Fe]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at the 70° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture solution was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
ADDITION
Type
ADDITION
Details
diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, petroleum ether/ethyl acetate=5:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)Br)NCC1(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 474 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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